molecular formula C24H51OP B14689722 Tris-sec-octylphosphine oxide CAS No. 33446-90-1

Tris-sec-octylphosphine oxide

Cat. No.: B14689722
CAS No.: 33446-90-1
M. Wt: 386.6 g/mol
InChI Key: JNSVEJQHLBSWIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris-sec-octylphosphine oxide is an organophosphorus compound known for its versatile applications in various fields. It is a white, air-stable solid at room temperature and is often used as an extraction or stabilizing agent due to its lipophilic nature and ability to act as a Lewis base.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris-sec-octylphosphine oxide is typically synthesized through the oxidation of tris-sec-octylphosphine. The process involves the alkylation of phosphorus trichloride followed by oxidation. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or oxygen in the presence of a catalyst.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The industrial methods focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: Tris-sec-octylphosphine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state phosphine oxides.

    Reduction: It can be reduced back to tris-sec-octylphosphine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where the phosphine oxide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, oxygen, and catalysts such as platinum or palladium.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation: Higher oxidation state phosphine oxides.

    Reduction: Tris-sec-octylphosphine.

    Substitution: Various substituted phosphine oxides depending on the reagents used.

Scientific Research Applications

Tris-sec-octylphosphine oxide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a stabilizing agent in the synthesis of nanoparticles.

    Biology: Employed in the extraction and purification of biomolecules due to its ability to form complexes with metal ions.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the extraction of metals from ores and in the production of high-purity chemicals.

Mechanism of Action

The mechanism by which tris-sec-octylphosphine oxide exerts its effects involves its ability to act as a Lewis base. The compound has a partial negative charge on the oxygen atom, allowing it to form complexes with metal ions. This property is crucial in its role as an extraction agent and in stabilizing nanoparticles.

Molecular Targets and Pathways:

    Metal Ions: Forms stable complexes with metal ions, facilitating their extraction and purification.

    Nanoparticles: Stabilizes nanoparticles by preventing aggregation and enhancing solubility.

Comparison with Similar Compounds

Tris-sec-octylphosphine oxide is compared with other similar compounds such as:

    Trioctylphosphine oxide: Similar in structure but differs in the alkyl groups attached to the phosphorus atom.

    Tributylphosphine oxide: Has shorter alkyl chains, resulting in different solubility and reactivity properties.

    Triphenylphosphine oxide: Contains phenyl groups instead of alkyl chains, leading to distinct chemical behavior.

Uniqueness: this compound is unique due to its specific alkyl chain length, which imparts distinct lipophilicity and solubility characteristics. These properties make it particularly effective in applications requiring high solubility in non-polar solvents and strong complexation with metal ions.

Properties

CAS No.

33446-90-1

Molecular Formula

C24H51OP

Molecular Weight

386.6 g/mol

IUPAC Name

2-di(octan-2-yl)phosphoryloctane

InChI

InChI=1S/C24H51OP/c1-7-10-13-16-19-22(4)26(25,23(5)20-17-14-11-8-2)24(6)21-18-15-12-9-3/h22-24H,7-21H2,1-6H3

InChI Key

JNSVEJQHLBSWIJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)P(=O)(C(C)CCCCCC)C(C)CCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.